methyl (2S)-2-amino-3-(3-cyanophenyl)propanoate
Overview
Description
Methyl (2S)-2-amino-3-(3-cyanophenyl)propanoate is an organic compound with the molecular formula C11H12N2O2 It is a derivative of phenylalanine, an essential amino acid, and contains a nitrile group attached to the aromatic ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl (2S)-2-amino-3-(3-cyanophenyl)propanoate typically involves the following steps:
Starting Material: The synthesis begins with the commercially available 3-cyanobenzaldehyde.
Aldol Condensation: The 3-cyanobenzaldehyde undergoes an aldol condensation with glycine methyl ester in the presence of a base such as sodium hydroxide to form the corresponding β-hydroxy ester.
Reduction: The β-hydroxy ester is then reduced using a reducing agent like sodium borohydride to yield the desired this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Catalysts and continuous flow reactors may also be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Methyl (2S)-2-amino-3-(3-cyanophenyl)propanoate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding imines or nitriles.
Reduction: The nitrile group can be reduced to an amine using hydrogenation or other reducing agents.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride can be employed.
Substitution: Halogens (e.g., chlorine or bromine) in the presence of a Lewis acid catalyst like aluminum chloride.
Major Products
Oxidation: Formation of imines or nitriles.
Reduction: Conversion to primary amines.
Substitution: Halogenated aromatic compounds.
Scientific Research Applications
Methyl (2S)-2-amino-3-(3-cyanophenyl)propanoate has several scientific research applications:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Organic Synthesis: It is used as an intermediate in the synthesis of complex organic molecules.
Biological Studies: The compound is studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Industrial Applications: It is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of methyl (2S)-2-amino-3-(3-cyanophenyl)propanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The nitrile group can form hydrogen bonds or coordinate with metal ions, influencing the compound’s binding affinity and activity. The aromatic ring and amino group contribute to the compound’s overall pharmacophore, determining its biological effects.
Comparison with Similar Compounds
Similar Compounds
Phenylalanine: A naturally occurring amino acid with a similar structure but lacking the nitrile group.
3-Cyanophenylalanine: A direct analog with the nitrile group attached to the aromatic ring.
Methyl (2S)-2-amino-3-(4-cyanophenyl)propanoate: A positional isomer with the nitrile group in the para position.
Uniqueness
Methyl (2S)-2-amino-3-(3-cyanophenyl)propanoate is unique due to the specific positioning of the nitrile group, which can influence its reactivity and binding properties. This structural feature may confer distinct biological activities and synthetic utility compared to its analogs.
Properties
IUPAC Name |
methyl (2S)-2-amino-3-(3-cyanophenyl)propanoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O2/c1-15-11(14)10(13)6-8-3-2-4-9(5-8)7-12/h2-5,10H,6,13H2,1H3/t10-/m0/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MTEFGBPISYQHIK-JTQLQIEISA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(CC1=CC(=CC=C1)C#N)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@H](CC1=CC(=CC=C1)C#N)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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